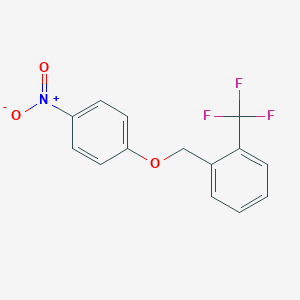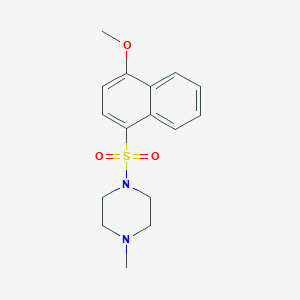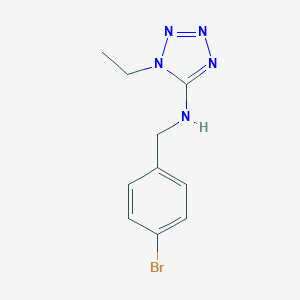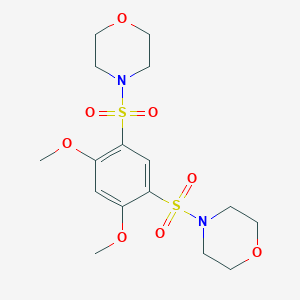
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, also known as NTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The inhibition of PTPs by NTFB has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
科学的研究の応用
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been used in a wide range of scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been shown to inhibit the growth of cancer cells by targeting specific PTPs that are overexpressed in cancer cells. In immunology, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been used to study the role of PTPs in regulating immune cell function. In neurobiology, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been shown to have neuroprotective effects and has been used to study the role of PTPs in neurodegenerative diseases.
作用機序
The mechanism of action of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether involves the inhibition of PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. The specific PTPs that are targeted by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether depend on the cell type and the experimental conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether depend on the specific PTPs that are targeted by the compound. In general, the inhibition of PTPs by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether leads to the activation of cellular signaling pathways that are regulated by PTPs. This activation can result in a wide range of physiological effects, including cell growth, differentiation, and apoptosis.
実験室実験の利点と制限
The advantages of using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether in lab experiments include its potency as a PTP inhibitor, its specificity for certain PTPs, and its ability to covalently modify the active site of the enzyme. However, there are also limitations to using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, including its potential toxicity and the need for careful experimental design to avoid off-target effects.
将来の方向性
There are several future directions for research involving 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether. One direction is to further investigate the specific PTPs that are targeted by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether and their roles in cellular signaling pathways. Another direction is to develop new derivatives of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether that have improved potency and specificity for certain PTPs. Finally, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether could be used in combination with other compounds to develop new therapies for cancer and other diseases that involve dysregulated cellular signaling pathways.
In conclusion, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether is a potent inhibitor of PTPs that has been widely used in scientific research. The compound has a unique mechanism of action and has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis. While there are limitations to using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, its potential for future research and therapeutic applications is promising.
合成法
The synthesis of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether involves the reaction of 4-nitrophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether as a yellow crystalline solid with a melting point of 128-130°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
特性
分子式 |
C14H10F3NO3 |
|---|---|
分子量 |
297.23 g/mol |
IUPAC名 |
1-[(4-nitrophenoxy)methyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)13-4-2-1-3-10(13)9-21-12-7-5-11(6-8-12)18(19)20/h1-8H,9H2 |
InChIキー |
HXEUDPQKWKCFRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)





